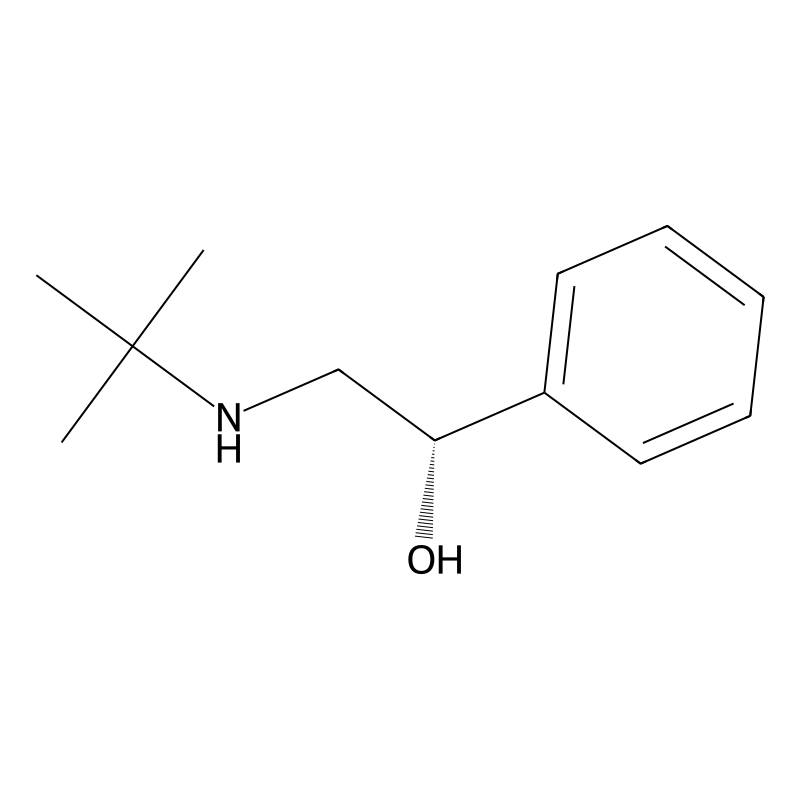

(S)-(+)-2-tert-Butylamino-1-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-(+)-2-tert-Butylamino-1-phenylethanol (CAS: 14467-32-4) is an enantiopure amino alcohol characterized by a phenylethanol backbone and a sterically demanding tert-butylamino group. In industrial and analytical procurement, it is primarily sourced as a high-value chiral building block for the synthesis of beta-adrenergic agonists, as well as a specialized reference substrate for chiral discrimination assays [1]. The presence of the bulky tert-butyl group provides critical steric hindrance that dictates stereoselectivity in asymmetric environments and ensures target specificity in downstream receptor binding, making it a non-negotiable precursor for stereospecific pharmaceutical workflows [2].

Research Fit

References

- [1] Lei, Y., et al. "Four Hapten Spacer Sites Modulating Class Specificity: Nondirectional Multianalyte Immunoassay for 31 β-Agonists and Analogues." Analytical Chemistry 90.4 (2018): 2618-2624.

- [2] Wenzel, T. J., et al. "Phosphated cyclodextrins as water-soluble chiral NMR solvating agents for cationic compounds." Beilstein Journal of Organic Chemistry 13 (2017): 49-60.

Substituting (S)-(+)-2-tert-Butylamino-1-phenylethanol with its racemic counterpart or less sterically hindered analogs (such as (S)-2-amino-1-phenylethanol) severely compromises process efficiency and analytical resolution. In API synthesis, utilizing a racemate necessitates costly late-stage resolution, effectively halving the theoretical yield and increasing solvent waste [1]. Furthermore, replacing the tert-butyl group with a primary amine drastically reduces the steric directing effect required for high enantiomeric excess (ee) in asymmetric catalysis, and alters the pharmacological profile of downstream derivatives by reducing beta-2 adrenergic selectivity [2].

Substitution Risk

References

Enantiomer-Specific Cross-Reactivity for Immunoassay Calibration

In the development of class-specific immunoassays, the absolute configuration of the phenylethanolamine core is critical. Research demonstrates that while the (R)-enantiomer of related beta-agonists is approximately 80 times more potent in bronchodilating effects, the (S)-(+)-enantiomer is specifically required for synthesizing orthogonal haptens and negative controls [1]. When evaluating cross-reactivity, derivatives of (S)-(+)-2-tert-butylamino-1-phenylethanol exhibit distinct binding affinities compared to the (R)-isomer, enabling the precise calibration of highly specific antibodies against 31 different beta-agonists[1].

| Evidence Dimension | Pharmacological potency and antibody cross-reactivity |

| Target Compound Data | (S)-(+)-enantiomer (used for orthogonal hapten design and baseline cross-reactivity) |

| Comparator Or Baseline | (R)-(-)-enantiomer |

| Quantified Difference | ~80-fold difference in therapeutic potency; distinct cross-reactivity profiles |

| Conditions | Multianalyte immunoassay calibration and beta-2 receptor binding assays |

Buyers must procure the exact (S)-enantiomer when developing negative controls or specific immunoassay haptens where enantiomeric cross-contamination would invalidate diagnostic results.

Enhanced Chiral Recognition via Steric Hindrance in NMR

As a reference standard in chiral NMR spectroscopy, 2-tert-butylamino-1-phenylethanol provides superior baseline separation compared to less sterically hindered amino alcohols. When analyzed using phosphated cyclodextrins (P-CDs) as chiral solvating agents, the massive steric bulk of the tert-butyl group interacts with the chiral cavity to produce significant enantiomeric differentiation (chemical shift non-equivalence, ΔΔδ) in 1H NMR spectra [1]. In contrast, substrates lacking the bulky N-alkyl substitution exhibit weaker diastereomeric complexation, leading to poor or unresolved peak separation [1].

| Evidence Dimension | Enantiomeric differentiation (ΔΔδ) in NMR |

| Target Compound Data | 2-tert-butylamino-1-phenylethanol (exhibits distinct baseline separation) |

| Comparator Or Baseline | Primary amino alcohols (e.g., 2-amino-1-phenylethanol) |

| Quantified Difference | Measurable baseline resolution (ΔΔδ > 0.05 ppm) vs overlapping or unresolved resonances |

| Conditions | 400 MHz 1H NMR in D2O using 20 mM phosphated cyclodextrins |

For analytical laboratories validating chiral solvating agents, this compound is an essential, highly-resolving reference standard due to its sterically amplified chiral recognition.

Atom Economy and Yield Optimization vs. Racemic Precursors

Procuring enantiopure (S)-(+)-2-tert-butylamino-1-phenylethanol directly bypasses the need for late-stage chiral resolution in the synthesis of beta-adrenergic pharmaceuticals. Using the racemic mixture requires fractional crystallization or preparative chiral chromatography, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% [1]. By starting with the enantiopure (S)-(+) building block, manufacturers achieve a near 100% theoretical throughput for the specific stereocenter, drastically improving overall atom economy and reducing downstream processing costs [1].

| Evidence Dimension | Maximum theoretical yield of enantiopure product |

| Target Compound Data | >95% yield retention of the stereocenter |

| Comparator Or Baseline | Racemic 2-tert-butylamino-1-phenylethanol |

| Quantified Difference | ~50% absolute increase in theoretical yield (100% vs 50% max) |

| Conditions | Industrial scale API synthesis and downstream processing |

Procuring the enantiopure starting material is economically superior for scale-up, as it eliminates a 50% mass loss and the associated costs of late-stage chiral resolution.

Synthesis of Enantiopure Beta-Agonist Standards

Used as a precise starting material to synthesize (S)-enantiomers of beta-adrenergic drugs for use as negative controls, analytical standards, or haptens in multianalyte immunoassays [1].

Chiral NMR Reference Standard

Employed as a sterically demanding cationic substrate to evaluate and calibrate the resolving power of novel chiral solvating agents, such as phosphated cyclodextrins and calix[4]resorcarenes [2].

Asymmetric Ligand Development

Utilized as a chiral building block where the bulky tert-butyl group provides critical steric hindrance, directing face-selective substrate approach in transition-metal-catalyzed asymmetric synthesis [3].

Application Fit Matrix

References

- [1] Lei, Y., et al. "Four Hapten Spacer Sites Modulating Class Specificity: Nondirectional Multianalyte Immunoassay for 31 β-Agonists and Analogues." Analytical Chemistry 90.4 (2018): 2618-2624.

- [2] Wenzel, T. J., et al. "Phosphated cyclodextrins as water-soluble chiral NMR solvating agents for cationic compounds." Beilstein Journal of Organic Chemistry 13 (2017): 49-60.

- [3] "Method for determining enantiomeric excess of chiral compounds." WIPO Patent WO2017078570A1 (2017).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types